REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([I:18])[C:13]=1[CH2:19][OH:20].C(N(CC)CC)C>ClCCl.O>[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([I:18])[C:13]=1[CH:19]=[O:20]
|
Name
|
|
Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.14 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)I)CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 15 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at −78° C. for a further 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the phases were then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.35 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 1037.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |